6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Description
This compound is a dihydroindole derivative featuring a methoxy group at position 6, a methyl group at position 4, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The 2-carboxylic acid moiety is integrated into the partially saturated 2,3-dihydroindole scaffold. The Boc group enhances steric bulk and modulates reactivity, while the methoxy and methyl substituents influence electronic effects and solubility. Though direct data on this compound are absent in the provided evidence, its structural features align with known indole derivatives, enabling comparative analysis.
Properties
IUPAC Name |
6-methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-9-6-10(21-5)7-12-11(9)8-13(14(18)19)17(12)15(20)22-16(2,3)4/h6-7,13H,8H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJCMQQLTVSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CC(N2C(=O)OC(C)(C)C)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid typically involves multiple steps, starting from simpler indole derivatives. One common method involves the reaction of indole with appropriate substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid exhibits promising biological activities that make it a candidate for therapeutic applications.
Antiviral Properties
Recent studies have shown that derivatives of indole-2-carboxylic acid can inhibit HIV integrase, an enzyme crucial for viral replication. Modifications at various positions on the indole core have led to compounds with increased inhibitory effects against HIV-1 integrase. For example, structural modifications at C6 have been linked to enhanced activity against the virus, indicating that similar alterations in 6-Methoxy-4-methyl derivatives could yield potent antiviral agents .
Antitumor Activity
The compound has also been studied for its antitumor properties. A series of novel indole derivatives targeting specific proteins involved in cancer progression have demonstrated significant cytotoxic effects in vitro. The interaction with protein targets such as 14-3-3η has been highlighted as a mechanism through which these compounds exert their antitumor effects .
Case Studies
Several case studies illustrate the applications of 6-Methoxy-4-methyl derivatives in drug development:
- HIV Integrase Inhibition : A study focused on optimizing indole derivatives revealed that modifications at specific positions significantly improved their inhibitory potency against HIV integrase, with some compounds achieving IC50 values as low as 0.13 μM .
- Liver Cancer Treatment : Another investigation into novel indole derivatives demonstrated their potential in targeting liver cancer cells by inhibiting key regulatory proteins associated with tumor growth and survival .
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Position and Electronic Effects
- Methoxy Group Position: The target compound’s 6-methoxy group differs from 5-methoxy () or 7-methoxy () analogues.
- Fluorine vs. Methyl/Methoxy : Fluorine in ’s compounds increases electronegativity and hydrogen-bond acceptor capacity, whereas the methyl group in the target compound contributes to steric hindrance and lipophilicity .
Functional Group Impact
- Boc Protection: The Boc group on the indole nitrogen (target compound) contrasts with benzophenone-amide () or free amines. Boc enhances stability during synthesis but may reduce solubility in polar solvents compared to amide-linked derivatives .
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables hydrogen bonding and salt formation, unlike ethyl esters (), which prioritize lipophilicity .
Hydrogen Bonding and Crystallinity
This contrasts with esters () or amides (), where hydrogen-bonding capacity is reduced. highlights the role of such interactions in crystal packing, suggesting the target compound may exhibit distinct crystallographic behavior .
Biological Activity
6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 305.35 g/mol. The compound features a methoxy group and an indole structure that contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric cancer cells
In vitro assays indicate that the compound induces cell cycle arrest and apoptosis in sensitive cell lines, suggesting its potential as an anticancer agent .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of DNA synthesis , leading to cell cycle arrest.
- Induction of oxidative stress , which can trigger apoptosis in cancer cells.
- Modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxicity of the compound using the MTT assay against several cancer cell lines including A549 (lung), SK-BR-3 (breast), and Jurkat (leukemia). The results indicated that the compound exhibited a dose-dependent decrease in cell viability across these lines, with IC50 values typically below 30 µM for sensitive lines .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 | 25 | Significant cytotoxicity |
| SK-BR-3 | 28 | Moderate resistance observed |
| Jurkat | 22 | High sensitivity |
Study 2: Mechanistic Insights
Another investigation focused on the compound's impact on the cell cycle. Flow cytometry revealed that treatment led to an accumulation of cells in the G0/G1 phase, indicating a halt in progression towards DNA synthesis. This effect was particularly pronounced in COLO201 cells .
Safety and Toxicology
While promising in terms of anticancer activity, safety assessments are crucial. The compound has been classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to determine safe dosage levels for potential therapeutic use.
Q & A
Q. What are the standard synthetic routes for preparing 6-Methoxy-4-methyl-1-[(tert-butoxy)carbonyl]-2,3-dihydroindole-2-carboxylic acid?
The compound is typically synthesized via reflux reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, similar indole-2-carboxylic acid derivatives are prepared by reacting 3-formylindole-2-carboxylates with aminothiazolones under acidic conditions, followed by recrystallization from DMF/acetic acid . Alternative methods involve converting carboxylic acids to acyl chlorides (e.g., using thionyl chloride) before coupling with amines .
Q. How can researchers optimize purification of this compound to achieve high purity?
Recrystallization from a DMF/acetic acid mixture is effective for removing impurities, as demonstrated in the synthesis of analogous indole derivatives . Column chromatography (e.g., silica gel with chloroform/methanol gradients) is recommended for isolating products from complex reaction mixtures, particularly when side products arise from prolonged reaction times .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions and stereochemistry, as shown in studies of structurally related methoxyindole carboxylates .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97%) is achievable using reverse-phase HPLC, as validated for similar indole derivatives .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies are recommended for designing analogs of this compound to study structure-activity relationships (SAR)?
Focus on modifying the methoxy group, tert-butoxycarbonyl (Boc) protecting group, or dihydroindole core. For example:
- Replace the Boc group with other carbamates (e.g., benzyloxycarbonyl) to evaluate steric effects .
- Introduce halogen substituents at the 4-methyl position to assess electronic influences, as seen in fluorinated indole analogs .
- Use Knoevenagel condensations or Suzuki-Miyaura couplings to diversify the indole scaffold .
Q. How should researchers address discrepancies in yield data when varying reaction times or catalysts?
Systematically monitor reactions using thin-layer chromatography (TLC) to identify optimal stopping points. For instance, in acyl chloride coupling reactions, yields drop significantly after 6 hours due to side-product formation (e.g., dimerization or hydrolysis) . Kinetic studies under controlled temperatures (e.g., 70°C vs. room temperature) can also clarify catalyst efficiency .
Q. What mechanistic insights explain the formation of by-products during the synthesis of related indole-2-carboxylic acid derivatives?
By-products often arise from:
- Over-reaction: Prolonged reflux leads to decomposition of acid-sensitive groups (e.g., tert-butoxycarbonyl) .
- Competitive pathways: In acyl chloride reactions, residual water may hydrolyze intermediates, reducing yields . Mitigation includes strict anhydrous conditions and catalyst optimization (e.g., sodium ethoxide vs. triethylamine) .
Data Contradiction Analysis
Q. Why do reported melting points for similar indole derivatives vary across studies?
Variations may stem from differences in crystallization solvents or polymorphic forms. For example, 7-Methoxy-1H-indole-3-carboxylic acid has a reported mp of 199–201°C , while analogs with bulkier substituents show lower melting points due to reduced crystallinity . Always cross-reference with recrystallization conditions.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
